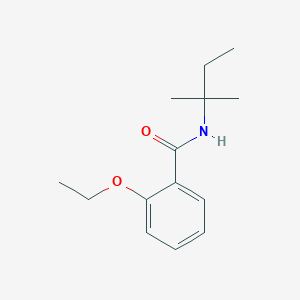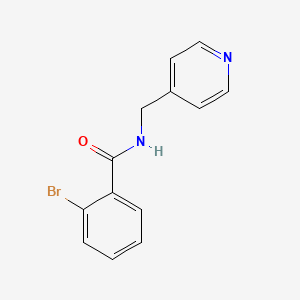![molecular formula C19H21NOS B5763682 N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
N-cyclopentyl-4-[(phenylthio)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-[(phenylthio)methyl]benzamide, also known as CP-544326, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide compounds and has been found to exhibit promising results in scientific research.
Mechanism of Action
N-cyclopentyl-4-[(phenylthio)methyl]benzamide exerts its inhibitory activity by binding to the active site of HDAC enzymes and preventing them from deacetylating histone proteins. This leads to the accumulation of acetylated histones, which in turn results in the activation of genes that are involved in various cellular processes such as cell cycle regulation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-cyclopentyl-4-[(phenylthio)methyl]benzamide has been found to exhibit potent anticancer activity in various preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N-cyclopentyl-4-[(phenylthio)methyl]benzamide has also been found to exhibit anti-inflammatory and neuroprotective effects in various disease models.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-4-[(phenylthio)methyl]benzamide exhibits several advantages as a research tool. It is a potent and selective inhibitor of HDAC enzymes, which makes it an ideal tool for studying the role of HDACs in various diseases. However, its limitations include its poor solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the research on N-cyclopentyl-4-[(phenylthio)methyl]benzamide. One potential direction is to investigate its potential therapeutic applications in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study its potential role in epigenetic regulation and gene expression. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility for use in various assays.
Synthesis Methods
The synthesis of N-cyclopentyl-4-[(phenylthio)methyl]benzamide involves the reaction of 4-[(phenylthio)methyl]benzoic acid with cyclopentylamine in the presence of a coupling agent. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound.
Scientific Research Applications
N-cyclopentyl-4-[(phenylthio)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory activity against a class of enzymes known as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression and have been implicated in the development of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
N-cyclopentyl-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c21-19(20-17-6-4-5-7-17)16-12-10-15(11-13-16)14-22-18-8-2-1-3-9-18/h1-3,8-13,17H,4-7,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOBWHATNKXJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-[(phenylsulfanyl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)
![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5763644.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)



![9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)
![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)
